Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-al
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Overview
Description
. This compound is used in various biochemical assays to study enzyme activity and is valuable in research related to apoptosis and inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-al involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process typically includes the following steps:
Amino Acid Coupling: Each amino acid is sequentially added to a growing peptide chain anchored to a solid resin. The coupling reagents used include carbodiimides and uronium salts.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step. Common deprotecting agents include trifluoroacetic acid (TFA).
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-al can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The tryptophan residue can be oxidized by reagents like hydrogen peroxide.
Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Major Products Formed
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Oxidized tryptophan derivatives.
Reduction: Reduced peptide with free thiol groups.
Scientific Research Applications
Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-al is widely used in scientific research, particularly in the following areas:
Chemistry: Studying peptide synthesis and modification.
Biology: Investigating enzyme kinetics and substrate specificity.
Industry: Used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-al acts as a substrate for caspase-1. The enzyme cleaves the peptide at the aspartic acid residue, releasing a detectable product. This cleavage is crucial for studying the activity of caspase-1, which is involved in the inflammatory response and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-pNA: Another caspase substrate that releases p-nitroaniline upon cleavage.
Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-AMC: A fluorogenic substrate for caspase-1 that releases a fluorescent product upon cleavage.
Uniqueness
Ac-DL-Trp-DL-Glu-DL-His-DL-Asp-al is unique due to its specific sequence and the aldehyde group at the C-terminus, which makes it a valuable tool for studying caspase-1 activity and its role in apoptosis and inflammation .
Properties
IUPAC Name |
4-[[2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O9/c1-15(37)32-22(8-16-11-30-20-5-3-2-4-19(16)20)28(44)34-21(6-7-24(38)39)26(42)35-23(9-17-12-29-14-31-17)27(43)33-18(13-36)10-25(40)41/h2-5,11-14,18,21-23,30H,6-10H2,1H3,(H,29,31)(H,32,37)(H,33,43)(H,34,44)(H,35,42)(H,38,39)(H,40,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZYUXBVDPGGGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N7O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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